molecular formula C12H12N2O B8320225 2-Amino-4-(2-methylpyridin-4-yl)phenol

2-Amino-4-(2-methylpyridin-4-yl)phenol

Cat. No. B8320225
M. Wt: 200.24 g/mol
InChI Key: WIBLDLHQJKNILV-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

Nitroarene 64.A (2.65 g, 8 mmol) was hydrogenated (10 psi) with Pd/C (500 mg, 10% Pd/C, 50% water) in EtOAc. The reaction mixture was filtered and concentrated to yield crude 64.B (1.85 g).
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([CH3:21])[CH:16]=2)=[CH:11][C:10]=1[N+:22]([O-])=O)C1C=CC=CC=1>CCOC(C)=O.[Pd]>[NH2:22][C:10]1[CH:11]=[C:12]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([CH3:21])[CH:16]=2)[CH:13]=[CH:14][C:9]=1[OH:8]

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C1=CC(=NC=C1)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C1=CC(=NC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: CALCULATEDPERCENTYIELD 115.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.